molecular formula C13H19ClFNO B2570209 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2225144-01-2

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2570209
CAS No.: 2225144-01-2
M. Wt: 259.75
InChI Key: ZRUDOBNQVTXEKK-UHFFFAOYSA-N
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Description

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorinated alkoxy group attached to the tetrahydroisoquinoline core. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluoroalkoxy Group: The fluorinated alkoxy group can be introduced via nucleophilic substitution reactions. For instance, 2-fluoro-2-methylpropanol can be reacted with a suitable leaving group on the tetrahydroisoquinoline core under basic conditions to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to dihydroisoquinoline or isoquinoline derivatives.

    Substitution: The fluorinated alkoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline or isoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The fluorinated alkoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6-(2-Bromo-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

The presence of the fluorinated alkoxy group in 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and non-halogenated analogs. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H16ClFN
  • Molecular Weight : 233.71 g/mol
  • CAS Number : 42835-89-2

Biological Activity Overview

Tetrahydroisoquinolines are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of fluorine and the unique propoxy group in the structure of this compound enhances its lipophilicity and metabolic stability, potentially increasing its receptor binding affinity.

Antimicrobial Activity

Research has demonstrated that THIQ derivatives exhibit significant antibacterial properties. A study highlighted that various THIQ analogs showed potent activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural features to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has been well-documented. Compounds in this class have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. For instance, certain THIQ compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . This suggests that this compound may also possess similar neuroprotective capabilities.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that modifications at specific positions on the isoquinoline ring can significantly influence biological activity. The introduction of fluorine at the 6-position enhances the compound's lipophilicity and may improve its interaction with biological targets. Additionally, substituents like the propoxy group can affect the compound's pharmacokinetics and overall efficacy .

Substituent Position Modification Effect on Activity
6FluorineIncreased lipophilicity
2PropoxyEnhanced receptor binding affinity
1MethylPotentially improved neuroactivity

Case Studies

  • Antibacterial Efficacy : In a study examining various THIQ derivatives against Klebsiella pneumoniae, compounds structurally related to this compound exhibited significant bactericidal activity at low concentrations (≤25 μg/ml) .
  • Neuroprotection in Animal Models : Another investigation assessed the neuroprotective effects of THIQ derivatives in rodent models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal apoptosis and inflammation markers significantly compared to control groups .
  • Mechanism of Action Studies : Research has also focused on elucidating the mechanisms by which THIQ compounds exert their effects. For example, inhibition of specific enzymes involved in neurotransmitter metabolism was observed with certain analogs . This suggests a multifaceted mechanism whereby these compounds could modulate both bacterial activity and neuronal health.

Properties

IUPAC Name

6-(2-fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c1-13(2,14)9-16-12-4-3-11-8-15-6-5-10(11)7-12;/h3-4,7,15H,5-6,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUDOBNQVTXEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC2=C(CNCC2)C=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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